molecular formula C8H11N3O2 B2883307 cyclopropylmethyl 1-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 1882154-10-0

cyclopropylmethyl 1-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B2883307
CAS No.: 1882154-10-0
M. Wt: 181.195
InChI Key: PVUFRZFSNRDRMG-UHFFFAOYSA-N
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Description

Cyclopropylmethyl 1-methyl-1H-1,2,3-triazole-4-carboxylate is a chemical compound that contains a cyclopropylmethyl group, a methyl group, and a 1,2,3-triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopropylmethyl 1-methyl-1H-1,2,3-triazole-4-carboxylate can be synthesized using “click” chemistry, specifically through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the 1,2,3-triazole ring . The reaction is typically carried out in an aqueous medium, which provides a green and efficient approach to synthesizing triazole derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale CuAAC reactions using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Cyclopropylmethyl 1-methyl-1H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the triazole ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various triazole derivatives, carboxylic acids, and other nitrogen-containing heterocycles.

Mechanism of Action

Comparison with Similar Compounds

Cyclopropylmethyl 1-methyl-1H-1,2,3-triazole-4-carboxylate can be compared with other triazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyclopropylmethyl group, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

cyclopropylmethyl 1-methyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c1-11-4-7(9-10-11)8(12)13-5-6-2-3-6/h4,6H,2-3,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVUFRZFSNRDRMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)OCC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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